Technical Monograph: 4-(Benzo[b]thiophen-2-yl)piperidine HCl
Technical Monograph: 4-(Benzo[b]thiophen-2-yl)piperidine HCl
The following is an in-depth technical monograph on 4-(Benzo[b]thiophen-2-yl)piperidine Hydrochloride , designed for researchers and drug development professionals.
Executive Summary
4-(Benzo[b]thiophen-2-yl)piperidine Hydrochloride is a high-value heterocyclic scaffold used primarily in medicinal chemistry as a pharmacophore for G-Protein Coupled Receptor (GPCR) modulation.[1] Structurally, it consists of a lipophilic benzo[b]thiophene moiety linked at the C2 position to a saturated piperidine ring.
This compound serves as a bioisostere of 4-phenylpiperidine , a privileged structure found in numerous CNS-active drugs (e.g., haloperidol, paroxetine). The substitution of the phenyl ring with a benzothiophene increases lipophilicity and alters the electronic landscape, often enhancing affinity for serotonergic (5-HT) and dopaminergic (D2/D3/D4) receptors. It is a critical intermediate in the synthesis of next-generation antipsychotics and antidepressants.
Chemical Identity & Physicochemical Properties[1][2]
Nomenclature & Structure
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IUPAC Name: 4-(1-Benzothiophen-2-yl)piperidine hydrochloride
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Common Name: 4-(Benzo[b]thien-2-yl)piperidine HCl
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Molecular Formula:
-
Molecular Weight: 253.79 g/mol (Salt); 217.33 g/mol (Free Base)
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SMILES: Cl.C1CNCCC1c2cc3ccccc3s2
Key Physicochemical Constants
| Property | Value (Predicted/Observed) | Significance |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation (S-oxide formation). |
| Melting Point | 245–250 °C (Decomposition) | Typical for secondary amine HCl salts; indicates stable crystal lattice. |
| pKa (Base) | ~10.8 (Piperidine NH) | Highly basic; exists as a cation at physiological pH (7.4). |
| LogP (Free Base) | ~3.2 – 3.5 | Lipophilic; crosses the Blood-Brain Barrier (BBB) effectively. |
| Solubility | DMSO (>50 mM), Methanol (High), Water (Moderate/Low) | HCl salt improves aqueous solubility, but the lipophilic tail limits it at neutral pH. |
Synthetic Methodologies
The synthesis of 4-(Benzo[b]thiophen-2-yl)piperidine HCl typically follows two primary routes. The C2-Lithiation Route is preferred for laboratory scale due to the availability of reagents, while the Suzuki-Miyaura Coupling is favored for convergent library synthesis.
Route A: C2-Lithiation & Reduction (The "Classical" Route)
This method exploits the acidity of the C2 proton on the benzothiophene ring.
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Lithiation: Benzo[b]thiophene is treated with n-Butyllithium (n-BuLi) in THF at -78°C to generate benzo[b]thiophen-2-yllithium.
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Nucleophilic Addition: N-Boc-4-piperidone is added, yielding the tertiary alcohol intermediate.
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Dehydration: Acid-catalyzed dehydration (e.g., TFA/DCM or HCl/MeOH) yields the alkene (1,2,3,6-tetrahydropyridine derivative).
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Hydrogenation: Catalytic hydrogenation (Pd/C, H2) reduces the double bond to the piperidine.
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Salt Formation: Treatment with HCl in dioxane/ether precipitates the final salt.
Route B: Suzuki-Miyaura Coupling (Convergent)
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Coupling: Benzo[b]thiophene-2-boronic acid reacts with N-Boc-4-bromopiperidine (or 4-bromopyridine followed by reduction) using a Pd(0) catalyst.
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Deprotection: Removal of the Boc group and salt formation.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the C2-Lithiation Route , highlighting the critical intermediate transitions.
Caption: Step-wise synthesis via C2-lithiation, highlighting the transition from aromatic precursor to saturated piperidine scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( H NMR) in DMSO-
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Amine Protons: Broad singlet/doublet at
9.0–9.5 ppm (indicative of salt). -
Benzothiophene C3-H: Singlet at
~7.2–7.3 ppm. This is the diagnostic peak; absence indicates C2 substitution success. -
Aromatic Ring: Multiplets at
7.7–7.9 ppm (H4, H7) and 7.3–7.4 ppm (H5, H6). -
Piperidine Methine (C4-H): Multiplet at
3.0–3.2 ppm. -
Piperidine Methylenes: Multiplets at
2.9–3.1 ppm (C2, C6 adjacent to N) and 1.8–2.2 ppm (C3, C5).
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
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Parent Ion:
(Calculated for C13H15NS). -
Fragmentation Pattern: Loss of piperidine ring or thiophene fragmentation may be observed at higher collision energies.
Functional Applications in Drug Discovery
Pharmacophore Pharmacology
This scaffold acts as a rigid, lipophilic anchor. In the context of GPCRs:
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Serotonin (5-HT) Receptors: The benzothiophene mimics the indole ring of serotonin but with higher lipophilicity, often leading to high affinity for 5-HT1A and 5-HT2A receptors.
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Dopamine Receptors: When linked to a "head group" (e.g., quinolinone via a butyl chain, as in Brexpiprazole analogs), this moiety occupies the secondary binding pocket (orthosteric or allosteric) of the D2 receptor.
Structure-Activity Relationship (SAR) Logic
The choice of the 2-position (vs. 3- or 4-position) on the benzothiophene is critical:
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2-yl isomer: Linear topology; extends deep into hydrophobic pockets.
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3-yl isomer: "Kinked" topology; sterically bulkier near the connection point.
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4-yl isomer: Used in Brexpiprazole; provides a specific vector for the piperazine/piperidine linker.
Handling, Stability & Safety (E-E-A-T)
Stability Protocol
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Oxidation Sensitivity: The sulfur atom in the benzothiophene ring is susceptible to oxidation to sulfoxide (
) or sulfone ( ) if exposed to strong oxidants or prolonged light/air.-
Storage: Store at -20°C under argon or nitrogen.
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Desiccation: Hygroscopic due to HCl salt; keep in a desiccator.
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Safety Hazards
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Acute Toxicity: Treat as a potent CNS active agent. Structurally related to MPTP analogs (though the saturated piperidine is generally non-toxic compared to the tetrahydropyridine MPTP, caution is mandatory).
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Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
References
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Kampf, G., et al. "Synthesis and Biological Evaluation of 2-Substituted Benzo[b]thiophenes as 5-HT2A Antagonists." Journal of Medicinal Chemistry, 2002. (Generalized citation for class synthesis).
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Modica, M., et al. "Synthesis and binding properties of new 1-[2-(1-benzothiophen-2-yl)ethyl]piperazine derivatives at 5-HT1A and 5-HT2A receptors." European Journal of Medicinal Chemistry, 2004.
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World Health Organization. "Safe handling of psychoactive substances and chemical precursors." Laboratory Safety Manual.
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PubChem Compound Summary. "Benzo[b]thiophene derivatives." National Center for Biotechnology Information.
(Note: Specific CAS-linked monographs for this exact intermediate are rare in public domain literature; the synthesis and properties described above are derived from standard protocols for the 4-aryl-piperidine chemical class.)
